molecular formula C11H14ClNO B108177 2-chloro-N-(2,4,6-trimethylphenyl)acetamide CAS No. 3910-51-8

2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B108177
CAS RN: 3910-51-8
M. Wt: 211.69 g/mol
InChI Key: YQYQXBOOGVRRKI-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(2,4,6-trimethylphenyl)acetamide is a derivative of acetamide with specific substitutions on the phenyl ring and the acetamide moiety. It is structurally related to various other substituted acetamides, which have been the subject of several studies to understand their synthesis, molecular structure, and physical and chemical properties.

Synthesis Analysis

The synthesis of related chloroacetamide compounds typically involves the reaction of corresponding amines with acid chlorides or other suitable acylating agents. For instance, compounds similar to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide have been prepared by reacting N-[(trimethylsilyl)methyl]amine with acid chlorides . Another method includes the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate to synthesize N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . These methods could potentially be adapted for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide is expected to be similar to that of other related acetamides. For example, the structure of 2-chloro-N-(4-chlorophenyl)acetamide shows that molecules are linked into chains through N—H⋯O hydrogen bonding . The effect of substitutions on the crystal structure has been studied, revealing that changes in the mean ring distances are smaller on substitution as the effect has to be transmitted through the peptide linkage . These findings suggest that the molecular structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide would also exhibit similar hydrogen bonding and be influenced by the substituents on the phenyl ring.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamides are often characterized using spectroscopic methods such as FTIR, FT-Raman, and NMR, as well as quantum chemical calculations and X-ray crystallography . These studies provide insights into the vibrational characteristics, thermodynamical properties, and crystal packing of the compounds. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using X-ray diffraction analysis . Similar analytical techniques could be applied to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide to determine its physical and chemical properties.

Scientific Research Applications

1. Comparative Metabolism in Human and Rat Liver Microsomes

Research by Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, in human and rat liver microsomes. This study highlighted the metabolic pathways and differences between species, contributing to our understanding of the metabolic processing of chloroacetamide compounds in different organisms (Coleman, Linderman, Hodgson, & Rose, 2000).

2. Structural Studies of Related Compounds

Gowda et al. (2006) conducted structural studies on compounds including N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides. This research provides insights into the effects of substitutions on the crystal structure of these compounds, which is vital for understanding their chemical properties and potential applications in various scientific fields (Gowda, Kožíšek, & Fuess, 2006).

3. Silylated Derivatives Synthesis and Structure

Nikonov et al. (2016) explored the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, a related compound to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This research contributes to the field of synthetic chemistry, providing valuable information for the development of new compounds and materials (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

4. Radiosynthesis of Chloroacetanilide Herbicide

Latli and Casida (1995) conducted a study on the radiosynthesis of a chloroacetanilide herbicide, closely related to 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. This research is significant for understanding the synthesis process of such compounds and their potential applications in agricultural sciences (Latli & Casida, 1995).

Safety And Hazards

The safety information for 2-chloro-N-(2,4,6-trimethylphenyl)acetamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor .

properties

IUPAC Name

2-chloro-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYQXBOOGVRRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367947
Record name 2-chloro-N-(2,4,6-trimethylphenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,4,6-trimethylphenyl)acetamide

CAS RN

3910-51-8
Record name 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3910-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2',4',6'-trimethylacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003910518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chloro-N-(2,4,6-trimethylphenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-mesitylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MK Panda, A John, MM Shaikh, P Ghosh - Inorganic chemistry, 2008 - ACS Publications
A series of high-spin iron(III) complexes, {N-R-2-[(pyridin-2-ylmethyl)amino]acetamide}FeCl 3 [R = mesityl (1b), 2,6-Et 2 C 6 H 3 (2b), and 2,6-i-Pr 2 C 6 H 3 (3b)], that functionally …
Number of citations: 25 pubs.acs.org

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